Sodium dimethyldithiocarbamate
Overview
Description
Dibenzylamine, also known as N,N-dibenzylamine, is an organic compound with the chemical formula C14H15N. It is a secondary amine where two benzyl groups are attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. Dibenzylamine is used in various chemical reactions and industrial applications due to its unique chemical properties.
Scientific Research Applications
Dibenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Dibenzylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.
Industry: Dibenzylamine is used as an intermediate in the production of dyes, rubber chemicals, and other industrial products.
Mechanism of Action
Target of Action
Sodium dimethyldithiocarbamate (Dibam) is a widely used heavy metal chelating agent . It primarily targets heavy metals in the environment, capturing and removing them . This makes Dibam particularly useful in waste water streams and soil remediation applications .
Mode of Action
The mode of action for Dibam is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy . It acts by interfering with the function of lipoic acid . Dibam is effective over a wide pH range and provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .
Biochemical Pathways
The principal glucose oxidation pathway of the fungus Fusarium oxysporum f. sp. lycopersici, which is affected by Dibam, was found to be the pentose cycle .
Pharmacokinetics
This compound trihydrate (SDDCT) is the main metabolite of disulfiram, an aldehyde dehydrogenase inhibitor . It acts as a chelating agent and is highly used to mobilize toxic metals from human tissues and experimental animals . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Dibam.
Result of Action
The main effect of Dibam is to delay the complete oxidation of glucose to CO2 . It interferes with biosynthetic activities rather than enzymes of catabolic pathways . In the concentration range between 0.5 to 10.0×10-2 M Dibam, dose-response curves were bimodal with respect to spore germination, colony development, and CO2 production .
Action Environment
Dibam is highly effective at capturing and removing metals from the environment . It is particularly useful as a metal precipitating agent for waste water streams and soil remediation applications . Its effectiveness is observed over a wide pH range . .
Biochemical Analysis
Biochemical Properties
Sodium dimethyldithiocarbamate plays a significant role in biochemical reactions. It is used as a chelating agent for transition metal ions and as precursors to herbicides and vulcanization reagents
Cellular Effects
It has been reported that this compound can inhibit ubiquitin activation through intracellular metal transport and increased oxidative stress in HEK293 cells . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study has shown the real-time monitoring of the decomposition dynamics of this compound under neutral and alkaline conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that exposure to dithiocarbamates may result in effects such as neuropathology, thyroid toxicity, and central nervous system developmental toxicity .
Metabolic Pathways
It is known to be involved in the metabolism of transition metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylamine can be synthesized through several methods:
Hydrogenation of Benzylideneaniline: This method involves the catalytic hydrogenation of benzylideneaniline in the presence of a palladium catalyst.
Reductive Amination: Benzaldehyde reacts with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst.
N-Alkylation of Aniline: Aniline can be alkylated with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In industrial settings, dibenzylamine is typically produced through the hydrogenation of benzaldehyde in the presence of ammonia and a palladium catalyst. This method is preferred due to its efficiency and high yield.
Types of Reactions:
Oxidation: Dibenzylamine can undergo oxidation to form N-benzylidenebenzylamine and benzaldehyde.
Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
Substitution: Dibenzylamine can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas over a nickel catalyst.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-benzylidenebenzylamine and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted dibenzylamines depending on the substituent used.
Comparison with Similar Compounds
Dibenzylamine can be compared with other similar compounds such as benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine:
Benzylamine: Unlike dibenzylamine, benzylamine has only one benzyl group attached to the nitrogen atom. It is a primary amine and has different reactivity and applications.
N-Methylbenzylamine: This compound has one benzyl group and one methyl group attached to the nitrogen atom. It exhibits different chemical properties and reactivity compared to dibenzylamine.
N,N-Dimethylbenzylamine: This compound has one benzyl group and two methyl groups attached to the nitrogen atom. It is more sterically hindered and has different reactivity compared to dibenzylamine.
Dibenzylamine is unique due to its two benzyl groups, which confer specific chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRVIHUFHQIAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027050 | |
Record name | Sodium dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline] | |
Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |
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Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |
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Record name | Sodium dimethyldithiocarbamate | |
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Solubility |
Miscible with water | |
Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.43 g/mL at 20 °C | |
Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow liquid (40% w/w aqueous solution) | |
CAS No. |
128-04-1, 72140-17-1 | |
Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium dimethyldithiocarbamate | |
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Record name | Carbamic acid, dimethyldithio-, sodium salt, dihydrate | |
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Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium dimethyldithiocarbamate | |
Source | EPA DSSTox | |
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Record name | Sodium dimethyldithiocarbamate | |
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Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |
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Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
110 °C | |
Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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